1-Benzofuran-7-ylmethanamine; hydrochloride is a chemical compound with the molecular formula and a molecular weight of 183.64 g/mol. This compound is classified as a benzofuran derivative, which is characterized by a fused benzene and furan ring structure. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in the treatment of central nervous system disorders .
The synthesis of 1-benzofuran-7-ylmethanamine; hydrochloride typically involves several key steps:
The synthesis can be optimized for industrial production, employing techniques such as continuous flow reactors and automated systems to improve yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are critical for maximizing efficiency during synthesis .
The molecular structure of 1-benzofuran-7-ylmethanamine; hydrochloride features a benzofuran ring substituted at the 7-position with a methanamine group. The structural representation can be described using the following identifiers:
This structure indicates the presence of both aromatic and heterocyclic components, contributing to its chemical reactivity and biological properties .
The compound has been characterized using various spectroscopic methods, which confirm its molecular integrity and purity. These methods include nuclear magnetic resonance spectroscopy and mass spectrometry.
1-Benzofuran-7-ylmethanamine; hydrochloride undergoes several chemical reactions, including:
These reactions allow for further functionalization of the compound, expanding its utility in synthetic organic chemistry.
The specific conditions for these reactions (e.g., temperature, solvent) can significantly influence product yield and selectivity. Commonly used reagents include halogens or nitro groups for substitution reactions.
The mechanism of action for 1-benzofuran-7-ylmethanamine; hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors in the central nervous system.
Studies have shown that benzofuran derivatives exhibit varying degrees of biological activity based on their structural modifications, indicating that further research could optimize their pharmacological profiles.
The chemical properties include:
Relevant data from various sources indicate that careful handling is required due to potential hazards associated with exposure .
1-Benzofuran-7-ylmethanamine; hydrochloride has several scientific uses:
The ongoing research into benzofuran derivatives continues to reveal new applications in drug development and therapeutic interventions .
The benzofuran scaffold—a fused heterocyclic system comprising a benzene ring and furan—represents a privileged structure in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This motif’s significance arises from several intrinsic physicochemical properties:
Table 1: Impact of Benzofuran Substitution Patterns on Biological Activity
Substitution Position | Common Functional Groups | Biological Consequence | Example Compound |
---|---|---|---|
C-2 | Alkyl, aryl, piperazine | Enhanced target affinity (e.g., tubulin, AChE) | BNC105 (antiproliferative) |
C-3 | Carbonyl, vinyl ketone | Electrophilic character for Michael addition | Chalcone derivatives |
C-5/C-6 | Halogens (-F, -Cl) | Metabolic stability and membrane permeability | Crystallized antipsychotic |
C-7 | Aminomethyl (-CH₂NH₂) | Hydrogen bonding with neuronal receptors | 1-Benzofuran-7-ylmethanamine |
Benzofuran derivatives exhibit broad therapeutic potential, with ~70% of recent research (2011–2022) focusing on anticancer and antimicrobial applications [6]. Natural derivatives like Moracin D (from Morus alba) demonstrate apoptosis induction in breast cancer cells, while synthetic analogs such as amiodarone (antiarrhythmic) and vilazodone (antidepressant) validate clinical relevance [2] [6]. The scaffold’s drug-likeness is further evidenced by its presence in FDA-approved agents, where heterocycles constitute 60% of top-selling drugs [6].
The discovery of 1-benzofuran-7-ylmethanamine hydrochloride (Chemical Formula: C₉H₁₀NO⁺·Cl⁻; CAS 121212-25-7) emerged from systematic efforts to optimize benzofuran’s CNS activity. Early benzofuran-based drugs like 5-APB (serotonin reuptake inhibitor) revealed the scaffold’s neuropharmacological potential but suffered from cardiotoxicity due to 5-HT₂B receptor agonism [3] [6]. This prompted targeted modifications:
Table 2: Key Milestones in 7-Substituted Benzofuran Drug Development
Year | Development | Significance |
---|---|---|
1990s | Synthesis of 1-(benzofuran-4-yl)methanamine analogs | Early exploration of C-4/C-7 aminomethyl isomers |
2005 | Crystal engineering of dichlorophenyl-fluorobenzofuran methanamine hydrochlorides | Proof of stable salt formation for CNS drugs |
2010–2020 | Structure-Activity Relationship (SAR) studies of 7-aminomethyl derivatives | Validation of C-7’s superiority in neuronal target engagement |
The compound’s design leverages three principles:
Current research prioritizes 1-benzofuran-7-ylmethanamine;hydrochloride as a precursor for psychotherapeutics (e.g., antipsychotics, antidepressants) and neurodegenerative therapies, evidenced by molecular docking studies confirming high blood-brain barrier permeability (LogP = 2.59) [4] [5] [9]. Its crystalline form ensures batch reproducibility in preclinical development—a key advantage over amorphous early-generation analogs [7] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4